3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative with a complex heterocyclic framework. Its structure comprises:
- Triazolopyrimidinone core: A fused bicyclic system integrating triazole and pyrimidinone rings.
- Substituents: A 4-ethylphenyl group at position 3, contributing lipophilicity and steric bulk.
- Coupling reactions between triazolopyrimidinone precursors and functionalized substituents using ionic liquids (e.g., BMIM-PF6) or cesium carbonate in dry DMF .
- Oxadiazole ring formation via cyclization of amidoxime intermediates, a common strategy for 1,2,4-oxadiazole derivatives .
Characterization: Standard techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR, and mass spectrometry are employed for structural validation. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) may resolve stereochemical details .
Properties
IUPAC Name |
3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2/c1-2-14-8-10-16(11-9-14)28-20-18(24-26-28)21(29)27(13-22-20)12-17-23-19(25-30-17)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUJQJNNOXKBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel derivative that combines elements of triazole and oxadiazole chemistry. This article explores its biological activity through various studies and findings related to its pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Triazolo-pyrimidine core : Imparts potential antitumor and antimicrobial properties.
- Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. Below are key findings related to the biological activities of this compound:
1. Antitumor Activity
A study conducted by Abdelrehim et al. synthesized various derivatives of triazole and oxadiazole and evaluated their antitumor potential against colon carcinoma cell lines (HCT-116). The results demonstrated that certain derivatives exhibited notable cytotoxicity, suggesting that the inclusion of both triazole and oxadiazole moieties may enhance antitumor efficacy .
2. Antimicrobial Activity
Another investigation focused on the antimicrobial properties of synthesized triazole derivatives. Compounds with similar structures showed moderate to good activity against various strains including:
- Staphylococcus aureus
- Enterococcus faecalis
These findings highlight the potential of the compound in combating bacterial infections .
Case Studies
Several case studies have been documented regarding the biological activities of compounds related to our target compound:
Case Study 1: Anticancer Screening
In a comprehensive screening of triazole derivatives, one compound demonstrated an IC50 value of 12 µM against HCT-116 cells. This suggests that modifications in the phenyl ring and other substituents can significantly influence anticancer activity. The study concluded that further optimization could yield more potent antitumor agents .
Case Study 2: Antimicrobial Efficacy
A series of synthesized oxadiazole-triazole derivatives were tested for antimicrobial activity. One derivative exhibited effective inhibition against Enterobacter aerogenes with a minimum inhibitory concentration (MIC) of 16 µg/mL. This underscores the importance of structural diversity in enhancing antimicrobial properties .
Data Tables
| Compound Name | Structure | Antitumor Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|---|
| Compound A | Structure A | 12 | 16 |
| Compound B | Structure B | 20 | 32 |
| Target Compound | Target Structure | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Impact on Bioactivity: The oxadiazole group in the target compound and analogs improves binding affinity through hydrogen-bonding interactions, contrasting with simpler substituents like benzyl or phenoxy groups . Halogenated groups (e.g., 4-chlorophenoxy in ) enhance metabolic stability but may reduce solubility .
Synthetic Methodologies: Ionic liquids (BMIM-PF6) and microwave-assisted reactions improve yields for triazolopyrimidinones . Oxadiazole formation often requires cyclization under acidic or basic conditions .
Physicochemical Properties :
- The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
- Fluorinated analogs (e.g., ) exhibit improved metabolic stability and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
